Furan, 2-(1-chloro-2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Chloro-2-methylpropyl)furan is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms. This specific compound features a chloroalkyl group attached to the furan ring, making it a valuable intermediate in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-chloro-2-methylpropyl)furan can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-buten-1-ol with thionyl chloride to form 2-chloro-2-methylbutane, which is then subjected to cyclization with furan under acidic conditions . Another method involves the reaction of 2-methyl-2-buten-1-ol with phosphorus trichloride, followed by cyclization with furan .
Industrial Production Methods
Industrial production of 2-(1-chloro-2-methylpropyl)furan typically involves large-scale synthesis using the methods mentioned above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Chloro-2-methylpropyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Sodium Diethyl Phosphite: Used in substitution reactions to replace the chloro group with a diethoxyphosphoryl group.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, used for reduction reactions.
Major Products Formed
2-(1-Diethoxyphosphorylmethyl)furan: Formed from substitution reactions with sodium diethyl phosphite.
Furan Derivatives: Formed from oxidation reactions.
Alcohols and Alkanes: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
2-(1-Chloro-2-methylpropyl)furan has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(1-chloro-2-methylpropyl)furan involves its interaction with molecular targets and pathways in biological systems. The chloro group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives with different biological activities . The furan ring can also participate in redox reactions, influencing cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Chloroethyl)furan: Similar structure but with an ethyl group instead of a methylpropyl group.
2-(1-Bromo-2-methylpropyl)furan: Similar structure but with a bromo group instead of a chloro group.
2-(1-Hydroxy-2-methylpropyl)furan: Similar structure but with a hydroxy group instead of a chloro group.
Uniqueness
2-(1-Chloro-2-methylpropyl)furan is unique due to its specific chloroalkyl substitution, which imparts distinct chemical reactivity and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
917769-49-4 |
---|---|
Molekularformel |
C8H11ClO |
Molekulargewicht |
158.62 g/mol |
IUPAC-Name |
2-(1-chloro-2-methylpropyl)furan |
InChI |
InChI=1S/C8H11ClO/c1-6(2)8(9)7-4-3-5-10-7/h3-6,8H,1-2H3 |
InChI-Schlüssel |
LTCHETGEQWBEMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC=CO1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.